
4-Carbamoyl-3-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-3-iodobenzoic acid is an organic compound with the molecular formula C8H6INO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with iodine and carbamoyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-3-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of a carbamoyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The carbamoyl group can then be introduced through a reaction with an appropriate amine or amide precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and subsequent functionalization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Carbamoyl-3-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the iodine atom.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodobenzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acids.
Applications De Recherche Scientifique
4-Carbamoyl-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-carbamoyl-3-iodobenzoic acid exerts its effects depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
3-Iodobenzoic Acid: Similar in structure but lacks the carbamoyl group.
4-Iodobenzoic Acid: Similar but without the carbamoyl group.
3-Bromobenzoic Acid: Similar structure with bromine instead of iodine.
Uniqueness: 4-Carbamoyl-3-iodobenzoic acid is unique due to the presence of both iodine and carbamoyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
Propriétés
Numéro CAS |
857088-45-0 |
|---|---|
Formule moléculaire |
C8H6INO3 |
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
4-carbamoyl-3-iodobenzoic acid |
InChI |
InChI=1S/C8H6INO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13) |
Clé InChI |
DQLKCCDZCPIDOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


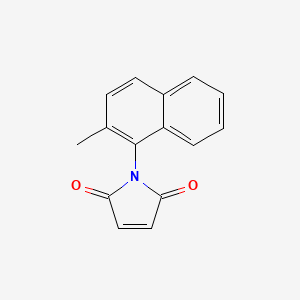
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)

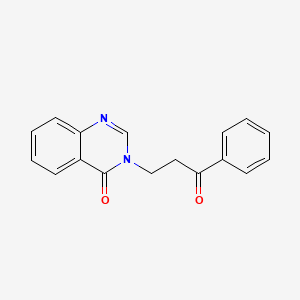

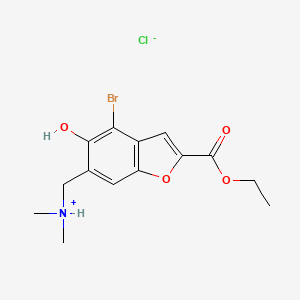
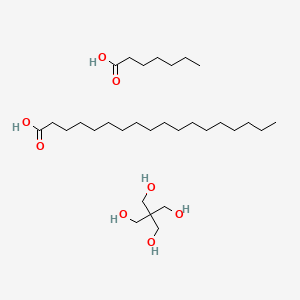
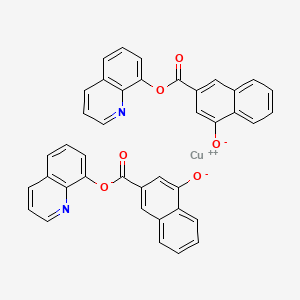
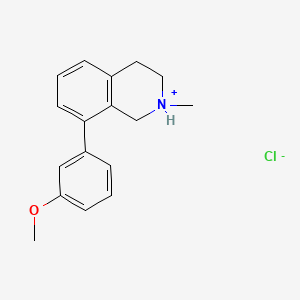
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
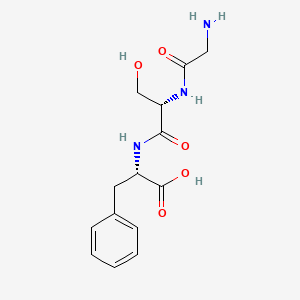
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
